(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-3-30-15-12-26-20-9-4-17(2)16-21(20)32-23(26)24-22(27)18-5-7-19(8-6-18)33(28,29)25-10-13-31-14-11-25/h4-9,16H,3,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMFNXZSYJLJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety and a morpholinosulfonyl group, which are known for their roles in various pharmacological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N3O5S2. The structure is characterized by:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Morpholinosulfonyl group : Enhances solubility and reactivity.
Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial properties. The presence of the benzo[d]thiazole core is often associated with activity against various bacterial strains, suggesting that this compound may exhibit similar effects. Studies indicate that benzo[d]thiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to antimicrobial action .
Anti-inflammatory Effects
Research indicates that compounds with benzo[d]thiazole structures may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The morpholino group could enhance this activity by improving the compound's ability to penetrate biological membranes.
Anticancer Potential
The anticancer activity of related compounds has been well documented. These compounds can interact with various biological targets involved in cancer progression, including:
- Enzymes : Inhibition of kinases or proteases associated with tumor growth.
- Receptors : Modulation of signaling pathways that promote cancer cell survival .
The proposed mechanism of action for this compound involves:
- Binding to Biological Targets : The benzo[d]thiazole moiety likely interacts with specific enzymes or receptors.
- Modulation of Signaling Pathways : This interaction may alter cellular signaling pathways, leading to reduced inflammation or inhibited cancer cell proliferation.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : Cyclization reactions using 2-aminothiophenol and appropriate aldehydes.
- Introduction of Ethoxyethyl Group : Alkylation reactions involving ethoxyethyl bromide.
- Sulfonylation : Incorporation of the morpholino sulfonyl group through nucleophilic substitution reactions .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O5S2 |
| Molecular Weight | 485.67 g/mol |
| Antimicrobial Activity | Potentially active |
| Anti-inflammatory Activity | Expected based on structure |
| Anticancer Activity | Potentially active |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature, focusing on core scaffolds, functional groups, and synthetic strategies.
Structural and Functional Group Analysis
Key Observations:
Core Scaffolds: The target’s benzothiazole core differs from the 1,2,4-triazole in and the ethyl benzoate in . The morpholinosulfonyl group in the target contrasts with the phenylsulfonyl in and the isoxazole in , impacting electronic effects and solubility.
Substituents:
- The ethoxyethyl chain in the target may enhance lipophilicity compared to the halogen substituents in .
- The Z-configuration at the imine linkage could lead to distinct steric interactions compared to the freely rotating phenethoxy group in I-6473 .
Spectroscopy: The absence of a C=O band in ’s triazoles (1663–1682 cm⁻¹) confirms cyclization, whereas the target’s benzamide likely retains a C=O stretch (~1680 cm⁻¹) . The morpholinosulfonyl group would exhibit strong S=O stretches (~1350 cm⁻¹), similar to phenylsulfonyl groups in but with altered polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
